2-Chloro-6-(trifluoromethoxy)nicotinic acid
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Overview
Description
2-Chloro-6-(trifluoromethoxy)nicotinic acid is an organic compound with the molecular formula C7H3ClF3NO3. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are substituted by a chlorine atom and a trifluoromethoxy group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethoxy)nicotinic acid typically involves the chlorination of 6-(trifluoromethoxy)nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 6-(trifluoromethoxy)nicotinic acid
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethoxy)nicotinic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 2-azido-6-(trifluoromethoxy)nicotinic acid or 2-thiocyanato-6-(trifluoromethoxy)nicotinic acid.
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of 2-chloro-6-(trifluoromethoxy)nicotinic alcohol.
Scientific Research Applications
2-Chloro-6-(trifluoromethoxy)nicotinic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals for crop protection and pest control.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor ligand, where it can modulate biochemical pathways by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)nicotinic acid
- 2-Chloro-6-(difluoromethoxy)nicotinic acid
- 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness
2-Chloro-6-(trifluoromethoxy)nicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of bioactive compounds with enhanced pharmacokinetic profiles .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-3(6(13)14)1-2-4(12-5)15-7(9,10)11/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESEAIWVBVHEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678825 |
Source
|
Record name | 2-Chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221172-04-8 |
Source
|
Record name | 2-Chloro-6-(trifluoromethoxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221172-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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